2-Chloro-4-(methylamino)nicotinonitrile
Description
Contextualization of Nicotinonitrile Scaffolds in Modern Chemical Research
Nicotinonitrile, or 3-cyanopyridine, represents a core structural motif in a vast array of functional molecules, playing a pivotal role in medicinal chemistry and materials science. ekb.eg The pyridine (B92270) ring, a six-membered nitrogen-containing heteroaromatic system, is a ubiquitous feature in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.gov Its inherent properties, such as water solubility, stability, and the capacity to form hydrogen bonds, make it an attractive scaffold for drug design. nih.gov
The introduction of a nitrile (cyano) group at the 3-position of the pyridine ring to form the nicotinonitrile scaffold endows the molecule with unique electronic properties and reactivity, making it a versatile building block for more complex chemical architectures. ekb.egthieme-connect.com Many nicotinonitrile derivatives have been successfully developed into marketable drugs, including the anticancer agents bosutinib (B1684425) and neratinib, as well as the cardiovascular drugs milrinone (B1677136) and olprinone, highlighting the therapeutic potential embedded within this structural class. thieme-connect.com Research has demonstrated that nicotinonitrile-based compounds exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antiproliferative, antibacterial, and enzyme inhibitory properties. ekb.eg The nitrile group itself can participate in various chemical transformations, allowing for the synthesis of fused heterocyclic systems and other derivatives with diverse pharmacological profiles. thieme-connect.com
Historical Trajectories in the Study of Halogenated Pyridine Derivatives
The study of halogenated pyridine derivatives is a mature field of chemical research, driven by the utility of these compounds as key synthetic intermediates. chem-soc.si Halopyridines are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.gov The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions, enabling the regioselective introduction of other functional groups onto the pyridine ring. chem-soc.si
Historically, the direct halogenation of pyridines has been challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. chem-soc.si Early methods often required harsh reaction conditions and resulted in mixtures of isomers. chem-soc.si Consequently, significant research has been dedicated to developing milder and more selective halogenation protocols.
Several strategies have emerged over the years. One common approach involves the conversion of pyridines to their corresponding N-oxides, which alters the electronic distribution of the ring, facilitating electrophilic attack at the 4-position. chem-soc.si Another key strategy is the use of metalation-trapping sequences. More recent innovations include the development of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, offering high regioselectivity. chem-soc.sinih.gov The synthesis of chlorinated nicotinonitriles, for instance, has been achieved by treating the corresponding 2-pyridone precursors with chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). ekb.egorgsyn.org These methodological advancements have been instrumental in making a wide array of functionalized halogenated pyridines readily accessible for further chemical exploration.
Contemporary Significance of 2-Chloro-4-(methylamino)nicotinonitrile in Academic Investigations
While dedicated research publications focusing exclusively on this compound are limited, its contemporary significance can be inferred from the well-established importance of its constituent chemical motifs in academic and industrial research, particularly in the realm of drug discovery and materials science. The structure combines a chlorinated pyridine core, a nicotinonitrile moiety, and a methylamino substituent, each contributing to its potential utility.
The 2-chloro-nicotinonitrile framework is a common intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The methylamino group at the 4-position, an electron-donating group, can modulate the electronic properties and biological activity of the molecule. This substitution pattern is of interest in the design of kinase inhibitors, where specific interactions with the enzyme's active site are crucial.
The broader class of substituted nicotinonitriles is actively being investigated for various applications. For example, related compounds are explored as potential anticancer and antimicrobial agents. chem-soc.si The synthesis of multi-substituted nicotinonitriles remains an active area of research, with new methods being developed to access novel derivatives. thieme-connect.com Given the synthetic accessibility and the known biological relevance of related structures, this compound represents a promising scaffold for the development of new therapeutic agents and functional materials. Its investigation is likely to be part of broader screening programs in medicinal chemistry and as a building block in synthetic organic chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| IUPAC Name | 2-chloro-4-(methylamino)pyridine-3-carbonitrile |
| CAS Number | 16617-46-2 |
Structure
3D Structure
Properties
CAS No. |
676601-68-6 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-4-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-10-6-2-3-11-7(8)5(6)4-9/h2-3H,1H3,(H,10,11) |
InChI Key |
KVEWZFUOTWMHQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)Cl)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Development for 2 Chloro 4 Methylamino Nicotinonitrile
Regiospecific Functionalization of the Pyridine (B92270) Ring System
The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate its reactivity. This deficiency facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions, which are activated by the ring nitrogen. Regioselective functionalization is paramount in building complex pyridine structures, allowing for the precise installation of various substituents.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups ortho and/or para to the leaving group. libretexts.org In the case of 2-chloropyridines, the ring nitrogen itself serves as a powerful activating group, lowering the energy of the transition state for nucleophilic attack at the C-2 position.
The reactivity of halogens as leaving groups in SNAr reactions on activated aryl substrates generally follows the order F > Cl ≈ Br > I, which is dominated by the electronegativity of the halogen. rsc.org However, in pyridinium (B92312) systems, this order can differ, and the reaction kinetics can be complex. rsc.org For 2-halopyridinium compounds, the enhanced electrophilicity facilitates substitution even at room temperature with suitable nucleophiles. chemrxiv.org
A key synthetic precursor for various transformations is 2-chloro-3-cyano-4-methylamino-5-nitropyridine, which can be synthesized from the corresponding 2-pyridone by chlorination with phosphorus oxychloride (POCl₃). researchgate.net This transformation exemplifies a common strategy where a hydroxyl group at C-2 (in its pyridone tautomeric form) is converted into a more versatile chloro leaving group, primed for subsequent SNAr reactions. This 2-chloro derivative is a key intermediate for synthesizing various fused heterocyclic systems. researchgate.net
| Factor | Description | Impact on Reactivity | Reference |
|---|---|---|---|
| Ring Activation | Presence of electron-withdrawing groups (e.g., -NO₂, -CN) or the pyridine nitrogen itself. | Increases electrophilicity of the ring, stabilizing the negative charge in the Meisenheimer intermediate. | libretexts.org |
| Leaving Group | The ability of the substituent to depart with the electron pair. For halogens, the typical order is F > Cl > Br > I. | A better leaving group accelerates the elimination step of the SNAr mechanism. | rsc.org |
| Nucleophile | The strength and nature of the incoming nucleophile (e.g., amines, alkoxides, thiolates). | Stronger nucleophiles generally lead to faster reaction rates. | chemrxiv.org |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used. | Solvents can stabilize the charged intermediate, influencing the reaction rate. | chemrxiv.org |
The introduction of an amino group, such as the methylamino moiety at the C-4 position, is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches.
One effective method involves constructing the pyridine ring from precursors that already contain the desired amino functionality. For instance, the synthesis of 3-cyano-4-methylamino-2-pyridone can be accomplished via the recyclization of 5-cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone in an alkaline medium. researchgate.net This pyridone, already possessing the C-4 methylamino group, can then be nitrated and subsequently chlorinated to yield 2-chloro-3-cyano-4-methylamino-5-nitropyridine. researchgate.net
Alternatively, direct amination of a pre-functionalized pyridine ring can be employed. Reductive amination is a powerful and widely used method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. organic-chemistry.org While not a direct amination of the aromatic ring, this method can be used to build precursors. More direct methods include the Chichibabin reaction for introducing an amino group at the C-2 or C-6 position, though it requires harsh conditions. For substitution at the C-4 position of a 2-chloropyridine (B119429), a nucleophilic aromatic substitution with methylamine (B109427) could be envisioned, provided the ring is sufficiently activated.
| Method | Description | Typical Reagents | Reference |
|---|---|---|---|
| Ring Construction | Building the heterocyclic ring from an acyclic precursor already containing the amine functionality. | α-cyano-β-(N-methylamino)crotonamide, N,N-dimethylformamide diethylacetal. | researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide) on an activated pyridine ring by an amine. | Methylamine, a strong base (if needed), polar aprotic solvent. | chemrxiv.org |
| Buchwald-Hartwig Amination | A transition metal-catalyzed cross-coupling reaction between an aryl halide and an amine. | Palladium or Nickel catalyst, phosphine (B1218219) ligand, base. | researchgate.net |
| Reductive Amination | Reaction of a ketone or aldehyde with an amine, followed by reduction. Used for synthesizing precursors. | Ammonia (B1221849)/amines, a reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst). | organic-chemistry.org |
Innovations in Catalytic Approaches for Nicotinonitrile Synthesis
Catalysis offers powerful tools for constructing and functionalizing nicotinonitrile scaffolds with high efficiency and selectivity. Both transition metal catalysis and organocatalysis have emerged as key strategies in modern pyridine synthesis.
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. nih.gov Catalysts based on palladium, nickel, and copper are routinely used to form carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. researchgate.netmdpi.com
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. It is widely used for the synthesis of biaryl compounds, including bipyridines, and can be applied to introduce alkyl or aryl groups onto a pre-formed nicotinonitrile scaffold. mdpi.com
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. It offers a versatile method for creating C-C bonds in the synthesis of complex pyridine derivatives. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. It represents a viable, albeit potentially expensive, alternative for introducing the methylamino group onto a chlorinated nicotinonitrile precursor. researchgate.net
Nickel-Catalyzed Reactions: Nickel catalysts, being more earth-abundant and less expensive than palladium, are increasingly used. Nickel-terpyridine complexes, for example, have been shown to catalyze C-C cross-coupling reactions effectively. mdpi.com
These methods are particularly valuable for late-stage functionalization, allowing for the diversification of complex molecular scaffolds.
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside biocatalysis and metal catalysis. nih.govuni-giessen.de This approach offers advantages in terms of cost, stability, and reduced toxicity. uni-giessen.de
In the context of nicotinonitrile synthesis, organocatalysts can be employed in various ways. For example, the synthesis of highly substituted pyridines can be achieved through one-pot multicomponent reactions catalyzed by simple organic molecules like triethylamine (B128534). researchgate.net Amino acids, such as L-proline, are well-known organocatalysts that can promote reactions via enamine or iminium ion intermediates, a strategy applicable to the formation of chiral intermediates for pyridine synthesis. youtube.com The use of thiourea-based organocatalysts has also been demonstrated for various transformations, including the iodination of activated aromatic compounds, highlighting their potential in functionalizing heterocyclic systems. uni-giessen.de
Exploration of Multicomponent Reaction (MCR) Pathways for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net They allow for the rapid assembly of complex molecular scaffolds from simple precursors.
Various MCRs have been developed for the synthesis of substituted pyridines. A common strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and an ammonia source. researchgate.net For instance, a one-pot reaction of aldehydes, malononitrile, and ammonium (B1175870) acetate, catalyzed by triethylamine, can produce highly substituted nicotinonitrile derivatives. researchgate.net
A patented method for a related compound, 2-chloro-4-methyl nicotinonitrile, involves a two-step process starting with the condensation of (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile. The resulting intermediate is then chlorinated in a closed-loop reaction using phosphorus oxychloride and phosphorus pentachloride to yield the final product. google.com This approach, while sequential, incorporates principles of MCRs by rapidly building complexity in the initial condensation step. Such strategies are highly applicable to industrial production due to their operational simplicity and reduced equipment requirements. google.com
Green Chemistry Principles and Sustainable Synthetic Protocols
The integration of green chemistry principles into synthetic protocols is paramount for minimizing environmental impact and enhancing process safety and efficiency. For a molecule like 2-Chloro-4-(methylamino)nicotinonitrile, this involves exploring alternative energy sources, reducing waste, and utilizing safer solvent systems.
Solvent-free and microwave-assisted synthesis represent key green chemistry techniques that can lead to significant improvements in reaction efficiency and environmental footprint.
Solvent-Free Synthesis:
Conducting reactions in the absence of a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. This approach can also lead to higher reaction rates and easier product isolation. For the synthesis of heterocyclic compounds like nicotinonitriles, solvent-free conditions can be achieved by heating the neat reactants, often with a solid-supported catalyst. While specific solvent-free methods for this compound are not extensively documented, the synthesis of related dihydropyrimidinone derivatives has been successfully achieved under solvent-free conditions using a recoverable nanocatalyst, suggesting the feasibility of this approach. oiccpress.com
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, enhanced reaction rates, and often improved yields compared to conventional heating methods. nih.govnih.gov This technology allows for precise temperature control and can drive reactions to completion in a fraction of the time. nih.gov The synthesis of various nitrogen-containing heterocycles, such as N-arylheterocyclic substituted-4-aminoquinazolines and 4-azetidinone derivatives of 1,8-naphthyridine, has been effectively demonstrated using microwave assistance. nih.govrasayanjournal.co.in These examples suggest that the synthesis of this compound could be significantly optimized through microwave-assisted protocols, potentially reducing reaction times and energy consumption. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Compounds
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and efficient energy transfer |
| Yields | Variable, can be moderate | Often higher yields |
| Side Reactions | More prevalent due to longer reaction times and bulk heating | Reduced, due to rapid and uniform heating |
| Environmental Impact | Higher, due to energy use and potential for solvent degradation | Lower, due to increased efficiency and reduced energy consumption |
This table provides an illustrative comparison based on general findings in microwave-assisted synthesis of heterocyclic compounds.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. organic-chemistry.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.orgresearchgate.net This technology is particularly well-suited for reactions that are exothermic or involve hazardous intermediates.
The application of continuous flow technology to the synthesis of pyridine derivatives has been demonstrated to be highly efficient. organic-chemistry.orgresearchgate.net For instance, the hydrogenation of functionalized pyridines and the N-oxidation of pyridine derivatives have been successfully performed in continuous flow reactors, achieving high yields and excellent process control. organic-chemistry.orgresearchgate.net The synthesis of functionalized 1,2,4-triazolo[1,5-a]pyridines has also been optimized using a flow-based approach. thieme-connect.com These examples highlight the potential for developing a continuous flow process for the production of this compound, which could lead to a safer, more efficient, and scalable manufacturing process. uc.ptmdpi.com
Table 2: Potential Advantages of Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Handling of large quantities of reagents and intermediates can be hazardous. | Small reaction volumes at any given time enhance safety, especially for exothermic or unstable reactions. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). |
| Process Control | Difficult to maintain precise control over temperature and mixing in large vessels. | Excellent control over reaction parameters (temperature, pressure, residence time) leads to higher reproducibility and yields. |
| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to precise process control. |
| Efficiency | Can be less efficient in terms of heat and mass transfer. | Superior heat and mass transfer lead to faster reactions and higher efficiency. |
This table illustrates the potential benefits of applying continuous flow chemistry to the synthesis of the target compound, based on established principles and examples from related chemistries.
Stereoselective Synthesis of Chiral Nicotinonitrile Analogs
The synthesis of enantiomerically pure compounds is of critical importance in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. While there is no specific literature on the stereoselective synthesis of chiral analogs of this compound, general strategies for the asymmetric synthesis of chiral pyridine derivatives can be considered.
The creation of chiral nicotinonitrile analogs would likely involve the introduction of a stereocenter, for instance, by modifying the methylamino group with a chiral substituent or by performing an asymmetric transformation on the pyridine ring. Methodologies for the stereoselective synthesis of chiral nitrogen heterocycles often rely on the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. mdpi.commetu.edu.tr
Recent advances in catalysis have enabled the stereoselective dearomatization of pyridines to produce chiral dihydropyridines, which are versatile synthetic intermediates. mdpi.com Furthermore, asymmetric synthesis of nitriles bearing a stereogenic carbon has been achieved through methods like stereoconvergent Negishi cross-coupling reactions. nih.gov These approaches could potentially be adapted to generate chiral precursors or analogs of this compound. The development of such synthetic routes would open up new avenues for exploring the structure-activity relationships of this class of compounds. acs.orgacs.orgnih.gov
Table 3: Potential Strategies for Stereoselective Synthesis of Chiral 2-Chloro-4-(amino)nicotinonitrile Analogs
| Strategy | Description | Potential Application |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | A chiral amine could be used in place of methylamine to introduce a stereocenter. |
| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct a stereoselective reaction, and is subsequently removed. | A chiral auxiliary could be attached to the nitrogen of the amino group to control the stereochemical outcome of a subsequent transformation. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | A chiral catalyst could be employed in a reaction that creates a stereocenter, such as an asymmetric hydrogenation of a double bond introduced into the molecule. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | An enzyme could be used to selectively acylate or hydrolyze one enantiomer of a racemic precursor. |
This table outlines potential and generalized strategies for achieving stereoselectivity, as specific methods for the target compound are not yet established in the literature.
Chemical Reactivity and Derivatization Strategies for 2 Chloro 4 Methylamino Nicotinonitrile
Detailed Reactivity Profiles of the Nicotinonitrile Core
The reactivity of the 2-chloro-4-(methylamino)nicotinonitrile core is characterized by the distinct chemical properties of its constituent parts. The pyridine (B92270) ring is susceptible to both nucleophilic and, to a lesser extent, electrophilic attacks. The nitrile and methylamino groups also offer avenues for a variety of chemical modifications.
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient, a characteristic that generally disfavors electrophilic aromatic substitution. Such reactions typically require harsh conditions and often result in low yields. Conversely, the electron-withdrawing nature of the ring nitrogen, along with the chloro and cyano substituents, activates the ring for nucleophilic aromatic substitution (SNAr). researchgate.net
The chlorine atom at the 2-position is a particularly good leaving group, readily displaced by a variety of nucleophiles. qu.edu.qalookchem.com Studies on similar 2-chloropyridine (B119429) systems have shown that reactions with nucleophiles like amines, thiols, and alkoxides proceed efficiently. qu.edu.qaresearchgate.net For instance, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the malononitrile (B47326) dimer in the presence of triethylamine (B128534) results in the regioselective substitution of the chlorine atom at the 6-position, highlighting the susceptibility of chloro-substituted pyridines to nucleophilic attack. researchgate.netresearchgate.net The rate and regioselectivity of these substitutions are influenced by the electronic properties of the substituents on the pyridine ring. researchgate.netresearchgate.net In the case of this compound, the electron-donating methylamino group at the 4-position can influence the regioselectivity of nucleophilic attack.
It is well-documented that in 2,4-disubstituted quinazolines, which share structural similarities with this nicotinonitrile, nucleophilic substitution preferentially occurs at the 4-position. nih.gov This preference is attributed to the electronic influence of the ring nitrogen and other substituents. nih.gov
Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)
The nitrile group (C≡N) of this compound is a versatile functional group that can undergo a wide array of chemical transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. This transformation is a common strategy for introducing a carboxyl or carboxamide functionality, which can be crucial for biological activity.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. libretexts.orgchadsprep.com Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). libretexts.orgorganic-chemistry.orgresearchgate.net The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. reddit.com For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) has been shown to effectively reduce a variety of nitriles. organic-chemistry.org
Cycloaddition: The nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles like azides and nitrile oxides, to form five-membered heterocyclic rings. nih.govyoutube.comyoutube.com For example, the reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group. youtube.com Similarly, 1,3-dipolar cycloaddition with nitrile oxides can yield isoxazoles. nih.govyoutube.commdpi.com These reactions are valuable for constructing more complex heterocyclic systems.
Modifications of the Methylamino Functional Group (e.g., Alkylation, Acylation)
The methylamino group at the 4-position is a nucleophilic center and can readily undergo alkylation and acylation reactions. taylorandfrancis.comacademie-sciences.frsemanticscholar.org
Alkylation: The nitrogen of the methylamino group can be further alkylated using alkyl halides or other electrophilic alkylating agents. researchgate.net The reactivity of the amino group is influenced by the electronic properties of the pyridine ring. The electron-donating nature of the amino group increases the electron density on the pyridine nitrogen through resonance, which can also lead to alkylation at the ring nitrogen. researchgate.net However, in many cases, selective N-alkylation of the amino group can be achieved under controlled conditions. nih.gov
Acylation: The methylamino group can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. 4-Dimethylaminopyridine (DMAP), a related structure, is a well-known catalyst for acylation reactions. taylorandfrancis.comacademie-sciences.frsemanticscholar.org This reaction is often used to introduce a variety of substituents and to modify the electronic and steric properties of the molecule. The resulting amides can also serve as precursors for further transformations.
Strategic Design and Synthesis of Diverse Structural Analogs and Homologs
The structural framework of this compound serves as a versatile template for the design and synthesis of a wide array of analogs and homologs with potentially improved biological activities or physicochemical properties. Key strategies include isosteric and bioisosteric replacements, as well as the introduction of diverse substituents.
Isosteric Replacements and Bioisosteric Modifications
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. wikipedia.orgajptr.com
Classical Bioisosteres: In the context of this compound, the chlorine atom can be replaced by other halogens (F, Br, I) or a trifluoromethyl group (CF₃). cambridgemedchemconsulting.com The nitrile group can be replaced with other electron-withdrawing groups or groups that can act as hydrogen bond acceptors. researchgate.net A common bioisosteric replacement for a nitrile group is a substituted oxazole. nih.gov
Non-Classical Bioisosteres: This strategy involves replacing a functional group with another that may not have the same number of atoms but retains similar steric and electronic properties. researchgate.net For example, the entire pyridine ring could be replaced by other heterocyclic systems. estranky.sk The replacement of a pyridine nitrogen with a 'C-CN' unit in a benzene (B151609) ring is a known strategy to mimic hydrogen-bonding ability. researchgate.net Furthermore, the replacement of pyridine-N-oxide with 2-difluoromethylpyridine has been shown to be an effective bioisosteric substitution. rsc.org
Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisosteric Replacement | Rationale |
|---|---|---|
| Chloro (Cl) | Fluorine (F), Bromine (Br), Trifluoromethyl (CF3) | Similar size and electronic properties. |
| Nitrile (CN) | Oxadiazole, Thiadiazole, Tetrazole, Acetylide | Mimics the linear geometry and hydrogen bond accepting capability. |
| Methylamino (NHCH3) | Hydroxyl (OH), Methoxy (OCH3), Methylthio (SCH3) | Similar size and potential for hydrogen bonding. |
| Pyridine Ring | Pyrimidine (B1678525), Pyrazine, Thiophene, Furan | Maintains aromaticity and potential for similar biological interactions. |
Introduction of Polycyclic and Heterocyclic Substituents
The introduction of polycyclic and heterocyclic substituents can significantly alter the pharmacological profile of the parent molecule by increasing its structural complexity and providing additional points of interaction with biological targets.
Via Nucleophilic Substitution: The reactive chlorine atom at the 2-position provides a convenient handle for introducing a wide variety of cyclic and heterocyclic moieties through nucleophilic substitution reactions. qu.edu.qa For example, reaction with cyclic secondary amines (e.g., piperidine, morpholine, piperazine) or amino-substituted heterocycles can lead to the formation of more complex derivatives.
Via Cyclization Reactions: The existing functional groups on the this compound scaffold can be utilized to construct fused ring systems. For example, the nitrile group can react with adjacent functional groups introduced through derivatization to form fused pyrimidines, imidazoles, or other heterocyclic rings. The synthesis of various heterocyclic compounds is a significant area of research due to their wide range of applications in medicinal chemistry and material science. tezu.ernet.inwikipedia.org The introduction of electrophilic heterocyclic fragments is a known strategy for developing targeted covalent inhibitors. nih.gov
Table 2: Examples of Synthesized Derivatives and Their Precursors
| Precursor Compound | Reagent/Reaction Condition | Resulting Derivative Class | Reference |
|---|---|---|---|
| 2-Chloronicotinonitrile derivative | Hydrazine hydrate | Hydrazino derivative | qu.edu.qa |
| 2-Chloronicotinonitrile derivative | Sodium azide | Tetrazolopyridine derivative | qu.edu.qa |
| 2,6-Dichloro-4-methylnicotinonitrile | Malononitrile dimer, triethylamine | Substituted pyridine | researchgate.netresearchgate.net |
| 2-Chloropyridine | m-CPBA, then HNO3/H2SO4, then reduction | 2-Chloro-4-aminopyridine | google.com |
| (E)-4-(dimethylamino)but-3-en-2-one and malononitrile | Catalytic condensation, then POCl3/PCl5 | 2-Chloro-4-methylnicotinonitrile | google.com |
Development of Privileged Scaffolds and Chemical Probes Based on this compound
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. oakwoodchemical.comekb.eg The nicotinonitrile core, a key feature of this compound, is widely recognized as such a scaffold. ekb.eg Its presence in numerous approved drugs and biologically active compounds underscores its importance in drug discovery. ekb.eg The versatility of the this compound structure, with its multiple points for diversification, makes it an excellent starting point for the development of libraries of compounds for screening against a wide range of biological targets.
The derivatization strategies discussed in the previous section can be employed to systematically modify the this compound scaffold. By introducing a variety of substituents at the 2-, 3-, and 4-positions, as well as by modifying the pyridine nitrogen, a diverse array of molecules can be generated. These libraries of compounds can then be screened to identify new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The inherent drug-like properties of the nicotinonitrile scaffold often provide a solid foundation for the development of new therapeutic agents. ekb.eg
In addition to serving as a privileged scaffold for drug discovery, this compound can also be utilized in the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The development of potent and selective chemical probes is crucial for target validation and for elucidating complex biological pathways.
The synthesis of chemical probes based on this compound would involve the strategic incorporation of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoreactive cross-linkers. These reporter groups allow for the detection and isolation of the target protein, facilitating its identification and characterization. The selectivity of the chemical probe is of utmost importance, and the derivatization of the this compound scaffold can be used to fine-tune its binding affinity and selectivity for the target of interest. The development of such probes can provide invaluable tools for chemical biology research, enabling a deeper understanding of the molecular mechanisms underlying health and disease.
Investigations into Molecular and Cellular Interactions in Biological Systems Strictly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effects
Identification and Validation of Specific Molecular Targets
Research into the molecular targets of compounds structurally similar to 2-Chloro-4-(methylamino)nicotinonitrile has largely focused on their role as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nicotinonitrile scaffold is recognized as an essential component in the development of various kinase inhibitors. researchgate.net
Enzyme Inhibition and Activation Profiling in In Vitro Assays
The pyridine (B92270) scaffold is a common feature in the development of kinase inhibitors. acs.org For instance, derivatives of a pyridine scaffold have been identified as potent inhibitors of human vaccinia-related kinases 1 and 2 (VRK1 and VRK2). acs.org In one study, a pyridine-based compound demonstrated an IC₅₀ value of approximately 150 nM against VRK1. acs.org Similarly, pyrrolopyridine-pyridone based structures have been developed as potent inhibitors of Met kinase, with one analog showing an IC₅₀ value of 1.8 nM. nih.gov This compound also showed inhibitory activity against Flt-3 and VEGFR-2 kinases with IC₅₀ values of 4 and 27 nM, respectively. nih.gov
Furthermore, novel nicotinonitrile derivatives have been synthesized and shown to be potent inhibitors of tyrosine kinase (TK), with IC₅₀ values for the most effective compounds being 311 and 352 nM. nih.gov The structure-activity relationship (SAR) studies of various pyridine-based inhibitors have been crucial in optimizing their potency and selectivity. acs.orgnih.gov For example, the addition of a chlorine atom to the pyridine ring of certain 7-azaindole-based inhibitors was found to increase their potency towards GSK-3β and Fyn kinases by an order of magnitude. acs.org
Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Pyridine and Nicotinonitrile Derivatives
| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyridine Derivative | VRK1 | ~150 | acs.org |
| Pyrrolopyridine-pyridone | Met Kinase | 1.8 | nih.gov |
| Pyrrolopyridine-pyridone | Flt-3 | 4 | nih.gov |
| Pyrrolopyridine-pyridone | VEGFR-2 | 27 | nih.gov |
| Nicotinonitrile Derivative | Tyrosine Kinase | 311 | nih.gov |
| Nicotinonitrile Derivative | Tyrosine Kinase | 352 | nih.gov |
| 4-(1,5-triazole)-pyrrolopyrimidine | JAK1 | 72 | nih.gov |
| Meridianin Derivative | JAK1/JAK2/STAT3 | - | nih.gov |
| 7-Azaindole-based Inhibitor | GSK-3β | 38 | acs.org |
| 7-Azaindole-based Inhibitor | Fyn | 710 | acs.org |
Receptor Ligand Binding and Modulation Studies
Characterization of Protein-Ligand Interactions via Biophysical Techniques
The interaction between pyridine-based inhibitors and their target kinases has been elucidated using biophysical techniques such as X-ray crystallography. nih.gov Crystal structures of VRK1 and VRK2 in complex with pyridine-based inhibitors have revealed distinct binding modes, providing a basis for designing more specific and potent inhibitors. acs.org Molecular docking studies have also been employed to understand the binding interactions of these inhibitors within the ATP binding site of kinases. nih.govfrontiersin.org For instance, the high selectivity of a 4-(1,5-triazole)-pyrrolopyrimidine derivative for JAK1 was attributed to a key interaction between an iodine atom on the compound and a histidine residue (His-885) in the kinase. nih.gov
Impact on Cellular Processes in Controlled In Vitro Models
The cellular effects of compounds containing the 2-chloro-4-aminopyridine moiety are often linked to their kinase inhibitory activity, leading to modulation of various cellular processes.
Modulation of Intracellular Signaling Pathways in Non-Human Cell Lines
Hyperactivation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is a therapeutic target in cancer. nih.gov Meridianin derivatives, which are structurally related to the subject compound, have been shown to inhibit the phosphorylation levels of JAK1, JAK2, and STAT3 in cancer cell lines. nih.gov These compounds also suppressed the expression of downstream STAT3 target genes, including c-Myc, Cyclin D1, and Bcl-XL. nih.gov
Effects on Cellular Proliferation, Apoptosis, and Differentiation in Disease-Relevant Cell Models
Derivatives of the nicotinonitrile scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.gov For instance, certain novel nicotinonitrile derivatives exhibited IC₅₀ values of approximately 1-3 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, while showing specificity and safety towards normal fibroblast cells. nih.gov These compounds were found to induce intrinsic apoptosis, as indicated by a significant induction of caspases 9 and 3. nih.gov Similarly, meridianin derivatives have been shown to dose-dependently induce apoptosis in A549 and DU145 cancer cells, where STAT3 is constitutively active. nih.gov
Furthermore, pyrimidine (B1678525) derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing high efficacy against HCT116 and MCF7 cell lines. nih.govnih.gov
Table 2: Cellular Effects of Structurally Related Pyridine and Nicotinonitrile Derivatives
| Compound Class | Cell Line(s) | Effect | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Nicotinonitrile Derivative | MCF-7, HCT-116 | Anti-proliferative, Apoptosis induction | ~1-3 | nih.gov |
| Pyrimidine Derivative | HCT116, MCF7 | Cytotoxic activity | 89.24 (HCT116), 89.37 (MCF7) | nih.gov |
| Meridianin Derivative | A549, DU145 | Apoptosis induction, Inhibition of JAK/STAT3 signaling | 1.11 - 2.80 | nih.gov |
| Aminopyrimidine Derivative | Various tumor cell lines | Decreased cell viability | 4 - 8 | nih.gov |
Preclinical Pharmacodynamic and Target Engagement Studies in In Vivo Non-Human Models
A thorough search for preclinical studies involving this compound yielded no specific results. The following subsections, therefore, remain unpopulated due to the absence of available data.
There is no publicly available data from in vivo studies in non-human models that would allow for an evaluation of the activity of this compound.
Information regarding the modulation of biomarkers or any pharmacodynamic readouts in preclinical species following exposure to this compound is not available in the public domain.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Computational studies, including QSAR and SPR analyses, are pivotal in modern drug discovery and chemical biology for predicting the biological activity of compounds based on their structural features. However, no such studies have been published specifically for this compound.
Without a foundational set of biological data for this compound and its analogues, it is not possible to establish any correlation between structural modifications and biological responses.
There are no published pharmacophore models that have been developed based on the chemical structure of this compound.
Elucidation of Mechanistic Pathways and Mode of Action
Biochemical Investigation of Target-Mediated Mechanisms
Currently, detailed biochemical studies definitively identifying the primary molecular targets of 2-Chloro-4-(methylamino)nicotinonitrile and elucidating the subsequent target-mediated mechanisms are not extensively reported in publicly accessible literature. The initiation of such investigations typically involves screening the compound against a panel of purified enzymes or receptors to identify high-affinity binding partners. This process is crucial for pinpointing the initial molecular event that triggers the compound's biological effects. Without this foundational data, a complete picture of its biochemical pathway is challenging to construct.
Cellular Mechanistic Studies Using Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)
The application of advanced omics technologies, such as proteomics and transcriptomics, provides a broader, systems-level view of a compound's impact on cellular function. These powerful techniques can reveal changes in protein expression (proteomics) and gene transcription (transcriptomics) following cellular exposure to a substance.
Proteomics: Chemical proteomics approaches could be employed to identify the protein targets of this compound within a complex cellular environment. This often involves synthesizing a derivative of the compound that can be used as a "bait" to capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can provide a list of potential targets.
Transcriptomics: By analyzing the messenger RNA (mRNA) profile of cells treated with this compound, researchers can infer which signaling pathways and cellular processes are affected. For instance, a significant upregulation of genes involved in a particular metabolic pathway would suggest that the compound directly or indirectly modulates that pathway.
At present, specific proteomics or transcriptomics studies focused on this compound are not readily found in the public domain.
Kinetic Analysis of Compound-Target Binding and Dissociation
A thorough understanding of a compound's mechanism requires a quantitative analysis of its interaction with its biological target. This involves determining the kinetics of the binding event, specifically the association rate constant (k_on) and the dissociation rate constant (k_off). These parameters define the affinity of the compound for its target and the duration of the drug-target complex.
| Kinetic Parameter | Description | Significance |
| k_on (Association Rate Constant) | The rate at which the compound binds to its target. | A higher k_on value indicates faster binding. |
| k_off (Dissociation Rate Constant) | The rate at which the compound unbinds from its target. | A lower k_off value signifies a longer residence time of the compound on its target, which can lead to a more sustained biological effect. |
| K_d (Equilibrium Dissociation Constant) | The ratio of k_off to k_on (k_off/k_on), representing the concentration of the compound at which 50% of the target is occupied at equilibrium. | A lower K_d value indicates a higher binding affinity. |
This table represents the type of data that would be generated from kinetic analysis studies. Specific values for this compound are not currently available.
Hypothesis-Driven Mechanistic Validation through Genetic and Molecular Biology Approaches
Once potential targets and pathways are identified through biochemical and omics studies, their functional relevance must be validated. Genetic and molecular biology techniques are essential for this validation process. For example, if a specific enzyme is hypothesized to be the target of this compound, researchers could use techniques like CRISPR-Cas9 to create a cell line where the gene for that enzyme is knocked out. If the compound no longer elicits its characteristic effect in these modified cells, it provides strong evidence that the enzyme is indeed the direct target.
Another approach involves overexpressing the target protein in cells. If this overexpression leads to a diminished effect of the compound, it could suggest that the increased number of target molecules effectively titrates out the compound.
Degradation Pathways and Metabolite Identification in Biological Contexts (Non-Human)
Common metabolic transformations include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II reactions). These processes generally aim to increase the water solubility of the compound to facilitate its excretion.
Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and identifying these metabolites from biological matrices like plasma, urine, or feces. While general principles of drug metabolism are well-established, specific metabolite profiles for this compound in non-human species have not been detailed in available literature.
| Potential Metabolic Reaction | Description |
| Oxidation | Addition of an oxygen atom, often mediated by cytochrome P450 enzymes. |
| N-demethylation | Removal of the methyl group from the methylamino moiety. |
| Hydrolysis | Cleavage of the nitrile group. |
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |
This table outlines plausible metabolic pathways based on the structure of the compound. The actual metabolites would need to be confirmed through experimental studies.
Advanced Theoretical and Computational Studies
Quantum Chemical Analysis of Electronic and Geometric Structure
Quantum chemical methods, such as Density Functional Theory (DFT), are used to model the electronic and geometric properties of a molecule from first principles. These calculations can predict its stability, reactivity, and spectroscopic characteristics.
The electronic character of a molecule is fundamental to its reactivity. Analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
A molecular electrostatic potential (MEP) map would further reveal the charge distribution. For 2-Chloro-4-(methylamino)nicotinonitrile, these maps would likely show negative potential (red/yellow) around the nitrogen of the nitrile group and the pyridine (B92270) ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the methylamino group's hydrogen atom, highlighting a site for nucleophilic interaction.
While specific data for the target compound is unavailable, studies on related molecules illustrate this process. For instance, computational analysis of other substituted nitrobenzamide derivatives has been used to map electrostatic potential and understand interactions. nih.gov
Conformational analysis is the study of how a molecule's energy changes with the rotation of its single bonds. For this compound, a key area of study would be the rotation around the C4-N bond of the methylamino group. By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the most stable, low-energy conformations (local and global minima) and the energy barriers to transition between them.
Studies on other substituted heterocycles, such as 2-substituted piperazines, have shown that certain conformations are preferred and can be stabilized by intramolecular forces like hydrogen bonding. nih.gov For example, research on 2-halocyclooctanones demonstrated that the preference for a pseudo-equatorial or pseudo-axial conformer depends on the substituent and solvent polarity, a determination made through theoretical calculations. researchgate.net These principles would directly apply to identifying the preferred spatial arrangement of the methylamino group in this compound.
Quantum chemical calculations can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of bonds. For this compound, this would help assign key peaks, such as the C≡N (nitrile) stretch, C-Cl stretch, N-H bend, and aromatic C-H stretches. In studies of similar molecules, like certain nitrobenzamide derivatives, predicted IR frequencies for N-H, C=O, and NO2 groups were calculated to corroborate experimental findings. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the molecule's electronic environment. This would help in assigning the signals in an experimental NMR spectrum to specific atoms in the this compound structure. For example, ¹H NMR predictions for related compounds have successfully identified the chemical shifts for aromatic protons and those on substituent groups. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra, helping to understand the molecule's chromophores.
The table below illustrates the type of data that would be generated from such a predictive study, based on characteristic regions for the functional groups present.
| Spectroscopic Technique | Predicted Signature for this compound |
| IR (Infrared) | C≡N stretch: ~2230-2210 cm⁻¹N-H stretch: ~3500-3300 cm⁻¹Aromatic C-H stretch: ~3100-3000 cm⁻¹C-Cl stretch: ~850-550 cm⁻¹ |
| ¹³C NMR | Aromatic Carbons: ~110-160 ppmNitrile Carbon (C≡N): ~115-125 ppmMethyl Carbon (-CH₃): ~30 ppm |
| ¹H NMR | Aromatic Protons: ~6.5-8.5 ppmN-H Proton: ~3.0-5.0 ppm (variable)Methyl Protons (-CH₃): ~2.5-3.0 ppm |
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
If this compound is being investigated for biological activity, molecular modeling and dynamics simulations are used to predict how it interacts with a target protein or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation (the "binding mode" or "pose") of a ligand when it binds to a target macromolecule. The process involves sampling many possible conformations of the ligand within the target's binding site and scoring them based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions.
For this compound, docking studies would identify key interactions. The nitrile nitrogen, pyridine nitrogen, and the N-H of the methylamino group could all act as hydrogen bond acceptors or donors. The aromatic ring could participate in π-π stacking or hydrophobic interactions. The results are often ranked by a "docking score," which provides a qualitative estimate of binding affinity. Research on other small molecules demonstrates that docking can successfully predict binding interactions, such as hydrogen bonds and pi-pi stacking, with the active site residues of enzymes. nih.govnih.gov
While docking provides a static picture, molecular dynamics (MD) simulations model the dynamic behavior of the ligand-protein complex over time. An MD simulation calculates the forces between atoms and their subsequent motions, providing a view of how the complex behaves in a simulated physiological environment.
These simulations can reveal:
Stability of the Binding Pose: MD can confirm whether a binding mode predicted by docking is stable over a period of nanoseconds or microseconds.
Conformational Changes: Both the ligand and the protein can change conformation upon binding. MD simulations can capture these induced-fit effects.
Binding Free Energy: Advanced MD methods can provide more accurate quantitative predictions of binding affinity (e.g., ΔG), which are more reliable than simple docking scores.
For instance, MD simulations performed on other ligand-protein complexes have been used to validate docking results by analyzing the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket over the course of the simulation. nih.gov This two-step process of docking followed by MD simulation provides a comprehensive understanding of a potential drug candidate's interaction with its target. nih.gov
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a cornerstone of computer-aided drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model serves as a 3D query to screen large compound libraries for molecules that possess the required features, a process known as virtual screening. dovepress.com This approach is instrumental in discovering novel structural analogs with potentially improved potency and selectivity.
For a compound like this compound, a hypothetical pharmacophore model can be constructed based on its key structural motifs. These features would likely include:
A Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group (-C≡N).
A Hydrogen Bond Donor: The secondary amine group (-NH-).
An Aromatic Ring: The pyridine ring.
A Halogen Bond Donor/Hydrophobic Feature: The chlorine atom.
The spatial arrangement of these features creates a unique pharmacophoric fingerprint. This model can then be employed in virtual screening campaigns against extensive chemical databases to identify new molecules that match this fingerprint. dovepress.comnih.gov The process typically involves several stages, including high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking to refine the hits. nih.gov
The discovery of novel nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors through virtual screening highlights the power of this technique for related nicotinamide structures. nih.gov Similarly, studies on other heterocyclic compounds demonstrate how pharmacophore models can be used to filter libraries and prioritize molecules for synthesis and biological evaluation. dovepress.com
Table 1: Hypothetical Pharmacophore Features of this compound and Their Role in Virtual Screening
| Pharmacophoric Feature | Structural Origin in this compound | Potential Role in Virtual Screening for Analogs |
| Hydrogen Bond Acceptor | Nitrile group nitrogen | Identifying compounds with the potential for key interactions with target proteins. |
| Hydrogen Bond Donor | Methylamino group | Crucial for forming directional interactions within a biological target's binding site. |
| Aromatic Ring | Pyridine ring | Serves as a scaffold and can participate in π-π stacking interactions. |
| Hydrophobic/Halogen Feature | Chlorine atom | Contributes to binding affinity and can influence selectivity. |
The ultimate goal of such a virtual screening cascade is to identify a diverse set of new chemical entities that not only share the pharmacophoric features of this compound but also possess novel structural scaffolds, potentially leading to the discovery of compounds with improved therapeutic profiles.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. Poor pharmacokinetic profiles are a major cause of late-stage clinical trial failures. dovepress.com In silico ADME prediction tools offer a rapid and cost-effective means to evaluate these properties early in the research pipeline, allowing for the prioritization of compounds with favorable drug-like characteristics. nih.govrjptonline.org
For this compound, a variety of ADME parameters can be computationally predicted. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and solubility. Numerous software platforms and web-based tools are available for these predictions. nih.gov
Table 2: Predicted ADME Properties of this compound
| ADME Property | Predicted Value/Characteristic | Implication for Research Design |
| Absorption | ||
| Human Intestinal Absorption | Good | Suggests potential for good oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Indicates the likelihood of absorption across the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule's size and properties may allow it to cross into the central nervous system. |
| Plasma Protein Binding | Moderate | Influences the fraction of the compound that is free to exert its pharmacological effect. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) | Guides the design of studies to investigate potential drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Possible substrate | May influence the primary route of elimination from the body. |
Note: The values in this table are hypothetical and would need to be confirmed through specific in silico modeling studies.
These in silico predictions are invaluable for research design. For instance, a prediction of high intestinal absorption would support the development of an oral formulation. rjptonline.org Conversely, a prediction of significant metabolism by a specific CYP enzyme would prompt further experimental investigation to avoid potential drug-drug interactions. nih.gov Studies on related benzamide (B126) and melatonin (B1676174) derivatives have demonstrated the utility of in silico ADME predictions in guiding compound design and selection. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a statistically robust QSAR model, it is possible to predict the activity of new, unsynthesized analogs and to identify the key molecular descriptors that govern their potency. mdpi.com
For a series of analogs based on the this compound scaffold, a QSAR study would involve the following steps:
Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each compound in the dataset.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govrsc.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov
QSAR studies on related heterocyclic structures, such as 4-aminoquinolines and pyridine-3-carbonitriles, have successfully identified key structural features that influence their biological activities. rsc.org For instance, these studies often reveal the importance of descriptors related to hydrophobicity, molecular shape, and electronic properties.
Table 3: Key Components of a QSAR Study for this compound Analogs
| QSAR Component | Description | Example for this compound Analogs |
| Dependent Variable | The biological activity being modeled. | The half-maximal inhibitory concentration (IC50) against a specific protein target. |
| Independent Variables (Descriptors) | Calculated molecular properties. | Lipophilicity (logP), molar refractivity, dipole moment, and various topological indices. |
| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR) to generate a predictive equation. |
| Validation Metrics | Parameters to assess the model's robustness and predictability. | Coefficient of determination (R²), cross-validated R² (Q²), and external validation R² (Pred_R²). |
A validated QSAR model for this compound analogs would be a powerful tool for lead optimization. It would allow for the virtual design and activity prediction of new derivatives, thereby prioritizing the synthesis of compounds with the highest probability of enhanced biological activity.
Emerging Research Directions and Future Perspectives for 2 Chloro 4 Methylamino Nicotinonitrile
Integration with Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of nicotinonitrile derivatives has traditionally involved methods that can be resource-intensive. orgsyn.org However, the field is moving towards more efficient and environmentally benign processes, aligning with the principles of green chemistry which prioritize waste prevention and the use of safer reagents. pfizer.com
Recent advancements include the use of novel catalysts and reaction conditions to improve yields and simplify procedures. One innovative approach involves the use of nanomagnetic metal-organic frameworks (MOFs) as catalysts. nih.gov These MOFs facilitate four-component reactions to produce a wide range of nicotinonitrile derivatives in excellent yields (68–90%) and short reaction times (40–60 minutes) under solvent-free conditions. nih.gov Key advantages of this methodology include the high stability of the catalyst and its easy separation from the reaction mixture using an external magnet. nih.gov
Another green-by-design strategy is the use of multi-component reactions (MCRs), which are prized for their high atom economy and for eliminating intermediate isolation steps. mdpi.com The synthesis of coumarin-linked nicotinonitrile derivatives has been achieved via a one-pot, four-component reaction using a nanomagnetic catalyst under solvent-free conditions. researchgate.net Furthermore, replacing hazardous reagents is a key goal. For instance, thionyl chloride is being used as a less polluting alternative to phosphorus oxychloride for the chlorination step in the synthesis of 2-chloro-nicotinonitriles, improving the reaction's environmental profile. google.com
Comparison of Synthetic Methodologies for Nicotinonitrile Derivatives
| Methodology | Key Reagents/Catalysts | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional Chlorination | Phosphorus oxychloride | Reflux | Established method | nih.gov |
| Greener Chlorination | Thionyl chloride | Stepwise heating | Higher yield, less environmental pollution | google.com |
| Nanomagnetic MOF Catalysis | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free | High yield, short reaction time, catalyst recyclability | nih.gov |
| Multi-Component Reaction (MCR) | Nanomagnetic catalyst | Solvent-free, one-pot | High atom economy, simplified procedure | researchgate.net |
Exploration of the Compound in Interdisciplinary Research Fields (e.g., Chemical Biology Tools, Materials Science, Sensors)
The functional groups of 2-Chloro-4-(methylamino)nicotinonitrile make it an attractive candidate for applications beyond medicinal chemistry, including materials science and chemical biology.
Materials Science: Nicotinonitrile derivatives are being explored for their optical properties. researchgate.net Specifically, certain highly functionalized pyridines have been investigated as nonlinear optical (NLO) materials, which are valuable for applications in telecommunications and optical computing. researchgate.net The donor-pi-acceptor structure inherent in many nicotinonitriles contributes to these properties, suggesting that this compound, with its electron-donating methylamino group and electron-withdrawing nitrile and chloro groups, could be a scaffold for new NLO materials.
Chemical Biology Tools: Chemical biology utilizes small molecules to study and manipulate biological systems. rsc.orgmonash.edu The reactive sites on this compound—the chloro group and the secondary amine—provide handles for bioconjugation. sigmaaldrich.com For example, the compound could be functionalized with reporter groups like fluorophores or biotin (B1667282) to create chemical probes. These probes could be used to identify protein targets (target deconvolution) or to visualize biological processes. Furthermore, its core structure could be incorporated into DNA-Encoded Libraries (DELs), a technology used in drug discovery to screen vast chemical space against therapeutic targets. sigmaaldrich.com
Sensors: The pyridine (B92270) ring is a common component in chemical sensors. By modifying the substituents on the this compound scaffold, it is conceivable to develop chemosensors. Functionalization with specific recognition moieties could lead to derivatives that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to a target analyte, such as a metal ion or a biologically relevant molecule.
Addressing Current Challenges in Nicotinonitrile Chemistry and Scaffold Diversification
While the nicotinonitrile scaffold is valuable, a significant challenge in synthetic chemistry is the development of efficient routes to create a wide variety of structurally diverse analogues. nih.govmdpi.com The ability to easily modify the core structure allows for the fine-tuning of properties and the exploration of structure-activity relationships. ekb.eg
The compound this compound is itself a key intermediate for scaffold diversification. The presence of the chloro atom, a good leaving group, and the nucleophilic amino group allows for a range of subsequent chemical transformations. Research on the closely related 2-chloro-3-cyano-4-methylamino-5-nitropyridine has shown it to be a key starting material for synthesizing more complex, fused heterocyclic systems. researchgate.net These transformations include the synthesis of thieno[2,3-b]pyridines and dipyrido[1,2-a:3,2-e]pyrimidines, which are themselves of interest for their potential biological activities. researchgate.net This demonstrates how the strategic placement of functional groups on the nicotinonitrile ring enables the creation of entirely new classes of compounds.
Examples of Scaffold Diversification from a Functionalized Nicotinonitrile Core
| Starting Scaffold | Reaction Type | Resulting Fused Heterocycle | Significance | Reference |
|---|---|---|---|---|
| 2-Chloro-3-cyano-4-methylamino-5-nitropyridine | Cyclization with sulfur reagents | Thieno[2,3-b]pyridine | Access to a new class of sulfur-containing heterocycles | researchgate.net |
| 2-Chloro-3-cyano-4-methylamino-5-nitropyridine | Reaction with pyridyl derivatives | Dipyrido[1,2-a:3,2-e]pyrimidine | Creation of complex polycyclic systems | researchgate.net |
| Pyridinethione derivatives | Cyclization with halo compounds | Thieno[2,3-b]pyridine | Building novel structures with potential anticancer activity | acs.org |
Potential for Functionalization in Targeted Delivery Systems (Conceptual Research)
Modern drug development increasingly focuses on targeted delivery systems, which aim to concentrate a therapeutic agent at the site of disease, thereby maximizing efficacy and minimizing systemic side effects. mdpi.com These systems often rely on nanocarriers, such as lipid nanoparticles or polymers, that are functionalized with both a drug and a targeting ligand. mdpi.comnih.gov
Conceptually, this compound is well-suited for integration into such systems due to its functional handles. The design of these systems involves conjugating a pharmaceutically active agent to a biocompatible backbone. nih.gov
Amino Group Functionalization: The secondary amine (-NHCH₃) can be readily acylated. This provides a point of attachment for a linker molecule, which could in turn be connected to a targeting moiety. For instance, it could be conjugated to hyaluronic acid (HA), which is the primary ligand for the CD44 receptor, a protein overexpressed in many cancer cells. mdpi.com
Chloro Group Displacement: The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic substitution. This allows it to be displaced by various nucleophiles, such as thiols. This reaction could be used to anchor the molecule to the surface of gold nanoparticles or to attach it to a polymer backbone containing thiol groups. mdpi.com
This dual functionality allows for a modular approach where one part of the molecule could be attached to a nanocarrier while the other is either the active drug itself or is further modified. This positions this compound as a potentially valuable building block in the conceptual design of next-generation targeted therapies.
Conceptual Functionalization of this compound for Targeted Delivery
| Functional Group | Potential Reaction | Conjugation Partner Example | Targeted Delivery Application | Reference |
|---|---|---|---|---|
| -NHCH₃ (Methylamino) | Acylation / Amide bond formation | Linker-Hyaluronic Acid | Targeting CD44-expressing tumors | mdpi.com |
| -Cl (Chloro) | Nucleophilic substitution | Thiol-modified polymer or nanoparticle | Attachment to a drug delivery vehicle | mdpi.comnih.gov |
| -NHCH₃ (Methylamino) | Reaction with isocyanate | Polymer with isocyanate groups | Creating a drug-polymer conjugate | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
